C-Pyrazin-2-YL-methylamine oxalate
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Overview
Description
C-Pyrazin-2-YL-methylamine oxalate is a chemical compound with the molecular formula C7H9N3O4. It is known for its applications in scientific research and as a synthetic intermediate. This compound is characterized by its high purity and specific chemical properties .
Mechanism of Action
Target of action
Pyrazine derivatives are known to have diverse biological activities and can interact with various targets. The specific target would depend on the exact structure and functional groups of the compound .
Mode of action
The mode of action of pyrazine derivatives can vary widely. Some pyrazine derivatives have been found to exhibit antioxidant and antimicrobial activities . The exact mode of action of “C-Pyrazin-2-YL-methylamine oxalate” would need to be determined through experimental studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-Pyrazin-2-YL-methylamine oxalate typically involves the reaction of pyrazin-2-ylmethanamine with oxalic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves dissolving pyrazin-2-ylmethanamine in a suitable solvent, followed by the addition of oxalic acid. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with precise control over reaction conditions such as temperature, pressure, and pH. The product is then purified through crystallization or other suitable methods to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
C-Pyrazin-2-YL-methylamine oxalate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazin-2-ylmethanone, while reduction may yield pyrazin-2-ylmethanol .
Scientific Research Applications
C-Pyrazin-2-YL-methylamine oxalate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
C-Pyrazin-2-YL-methylamine oxalate can be compared with other similar compounds, such as:
Pyrazin-2-ylmethanamine: The parent compound, which lacks the oxalate group.
Pyrazin-2-ylmethanol: A reduced form of the compound.
Pyrazin-2-ylmethanone: An oxidized form of the compound.
Properties
IUPAC Name |
oxalic acid;pyrazin-2-ylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.C2H2O4/c6-3-5-4-7-1-2-8-5;3-1(4)2(5)6/h1-2,4H,3,6H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWZTNXFDAXJRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)CN.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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